ethyl N-[(2Z)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate
CAS No.:
Cat. No.: VC16554082
Molecular Formula: C14H14F3N3O4
Molecular Weight: 345.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14F3N3O4 |
|---|---|
| Molecular Weight | 345.27 g/mol |
| IUPAC Name | ethyl N-[(E)-3-hydroxy-2-[[4-(trifluoromethyl)phenyl]diazenyl]but-2-enoyl]carbamate |
| Standard InChI | InChI=1S/C14H14F3N3O4/c1-3-24-13(23)18-12(22)11(8(2)21)20-19-10-6-4-9(5-7-10)14(15,16)17/h4-7,21H,3H2,1-2H3,(H,18,22,23)/b11-8+,20-19? |
| Standard InChI Key | GUDGTWJQRGYOLU-WCUZDZTQSA-N |
| Isomeric SMILES | CCOC(=O)NC(=O)/C(=C(/C)\O)/N=NC1=CC=C(C=C1)C(F)(F)F |
| Canonical SMILES | CCOC(=O)NC(=O)C(=C(C)O)N=NC1=CC=C(C=C1)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Characteristics
The compound’s IUPAC name, ethyl N-[(E)-3-hydroxy-2-[[4-(trifluoromethyl)phenyl]diazenyl]but-2-enoyl]carbamate, reflects its Z-configuration at the hydrazone linkage and E-geometry at the enol tautomer. Discrepancies in nomenclature between sources highlight the importance of stereochemical precision. For instance, one source specifies the (2Z) configuration in the compound name but uses (E) in the IUPAC designation, suggesting potential tautomeric interconversion or data entry variability.
The structure comprises:
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A 4-(trifluoromethyl)phenyl group contributing hydrophobicity and electronic effects.
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A hydrazone linkage (-N=N-) enabling conjugation and potential bioactivity.
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An ethyl carbamate (-OC(=O)NH-) moiety, often associated with prodrug formulations.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 345.27 g/mol | |
| CAS Number | 478042-73-8 (conflicting entries noted) | |
| SMILES Notation | CCOC(=O)NC(=O)C(=C(C)O)N=NC1=CC=C(C=C1)C(F)(F)F | |
| InChIKey | GUDGTWJQRGYOLU-WCUZDZTQSA-N |
Synthesis and Reaction Optimization
Synthetic Pathways
The compound is synthesized via condensation reactions between hydrazine derivatives and carbonyl-containing precursors. A typical route involves:
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Reacting 4-(trifluoromethyl)phenylhydrazine with a β-keto ester (e.g., ethyl acetoacetate) under acidic catalysis (e.g., acetic acid or HCl).
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Isolating the hydrazone intermediate, followed by carbamate formation using ethyl chloroformate.
Reaction conditions critically influence yield and purity:
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Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
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Temperature: Reactions typically proceed at 60–80°C to balance kinetics and side-product formation.
Structural Insights from Analogous Compounds
Crystallographic studies of related carbamates, such as ethyl N-(2-acetyl-3-oxo-1-phenylbutyl)carbamate, reveal that syn-orientation of carbonyl groups and N–H⋯O hydrogen bonding stabilize molecular conformations . These findings suggest that the title compound’s bioactivity may depend on similar intermolecular interactions, though empirical validation is needed.
Biological Activities and Mechanistic Hypotheses
Anti-Inflammatory Properties
Preliminary studies suggest modulation of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) pathways, though exact targets remain unconfirmed.
Table 2: Reported Biological Activities
| Activity | Proposed Mechanism | Research Status |
|---|---|---|
| Anti-Cancer | DNA intercalation, ROS generation | Preclinical |
| Anti-Inflammatory | COX-2/NF-κB pathway modulation | Hypothetical |
Future Research Directions
Mechanistic Elucidation
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Molecular Docking Studies: To identify protein targets (e.g., kinases, receptors) using the compound’s 3D structure.
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Kinetic Assays: Quantify interactions with enzymes like COX-2 or topoisomerase II.
Structural Optimization
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Prodrug Design: Modifying the carbamate group to enhance bioavailability.
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Fluorine Substitution: Exploring difluoromethyl or pentafluorosulfanyl analogs for improved activity.
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